![molecular formula C9H16ClNO2 B2784941 Ethyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride CAS No. 2445790-56-5](/img/structure/B2784941.png)
Ethyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride
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Overview
Description
Ethyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride is a chemical compound with the CAS Number: 2445790-56-5 . It has a molecular weight of 205.68 . The compound is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of similar bicyclo[2.1.1]hexane compounds has been reported in the literature . The strategy involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15NO2.ClH/c1-3-12-7(11)9-4-8(2,5-9)6-10-9;/h10H,3-6H2,1-2H3;1H . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride are not mentioned in the search results, the compound can be part of various transformations due to its structure .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Preparation of New Bicyclo[2.1.1]hexane Modules
Bicyclo[2.1.1]hexanes are increasingly being incorporated into newly developed bio-active compounds . They are still underexplored from a synthetic accessibility point of view, but recent research has disclosed an efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules . This strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
Development of Sp3-rich Chemical Space
The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space . In the quest to further improve the physicochemical properties of lead compounds, medicinal chemists tend to prefer sp3-rich and strained bicyclic scaffolds as bio-isosteres .
3. Modulation of Solubility, Activity, and Conformational Restriction The intrinsic properties of these compounds play a fundamental role in modulating and sometimes improving the solubility, activity, and conformational restriction of candidates . They also offer new vector’s angle opportunities .
4. Use in the Synthesis of 1,2-disubstituted Bicyclo[2.1.1]hexanes There has been interest in exploring new atom and exit-vector arrangements for [2.1.1] scaffolds . The synthesis of 1,2-disubstituted bicyclo[2.1.1]hexanes has been a focus, with new, robust, scalable, and mild synthetic routes being proposed .
Chemistry of Bicyclo- and 1-azabicyclo[1.1.0]butanes
Bicyclo[1.1.0]- and 1-azabicyclo[1.1.0]butanes are structurally unique compounds that exhibit diverse chemistry . They are highly strained, allowing them to participate in a range of strain-releasing reactions .
6. Use as Synthetic Precursors to Cyclobutanes and Azetidines These structures are valuable as synthetic precursors to cyclobutanes and azetidines . They can access diverse chemistry, and there has been a resurgent interest in their chemistry driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also associated with this compound .
Future Directions
Bicyclo[2.1.1]hexanes, including Ethyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride, are playing an increasingly important role in the development of bio-active compounds . They are still underexplored from a synthetic accessibility point of view, suggesting that there is potential for future research in this area .
properties
IUPAC Name |
ethyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-3-12-7(11)9-4-8(2,5-9)6-10-9;/h10H,3-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTNVUQAGDNGRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(CN2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride |
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